3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate
Brand Name: Vulcanchem
CAS No.: 313223-04-0
VCID: VC2465399
InChI: InChI=1S/C32H58N2O7S.2H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);2*1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-;;/m1../s1
SMILES: CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O
Molecular Formula: C32H62N2O9S
Molecular Weight: 650.9 g/mol

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate

CAS No.: 313223-04-0

Cat. No.: VC2465399

Molecular Formula: C32H62N2O9S

Molecular Weight: 650.9 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate - 313223-04-0

Specification

CAS No. 313223-04-0
Molecular Formula C32H62N2O9S
Molecular Weight 650.9 g/mol
IUPAC Name 3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;dihydrate
Standard InChI InChI=1S/C32H58N2O7S.2H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);2*1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-;;/m1../s1
Standard InChI Key VZEAAJYXOVMMAE-RIHCNFJWSA-N
Isomeric SMILES C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O
SMILES CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O
Canonical SMILES CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O

Introduction

Chemical Structure and Identity

Molecular Composition and Identifiers

CHAPS is characterized by the following chemical identifiers:

PropertyValue
Chemical Name3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate
CAS Number75621-03-3 (anhydrous), 313223-04-0 (hydrate)
Molecular FormulaC₃₂H₅₈N₂O₇S (anhydrous), C₃₂H₆₂N₂O₉S (hydrate)
Molecular Weight614.88 g/mol (anhydrous)
Synonyms3-[(3-Cholamidopropyl)dimethyl-ammonio]-1-propane sulfonate

The molecule consists of a cholic acid moiety (steroid-based structure) connected to a sulfobetaine group, creating its distinctive zwitterionic character . This combination gives CHAPS a unique "facial" amphiphilicity, with a hydrophilic side and a hydrophobic back .

Structural Features

The molecular structure of CHAPS incorporates several key elements that contribute to its effectiveness as a detergent:

This unique structural arrangement enables CHAPS to interact effectively with membrane proteins while maintaining their functional integrity .

Physical Properties

General Physical Characteristics

CHAPS exhibits distinct physical properties that influence its behavior in solution:

PropertyValue
Physical AppearanceWhite crystalline powder
pH6 (100 g/l, H₂O)
Melting Point157°C
SolubilityWater soluble (50 mg/mL at 20°C)
Density1.01 g/mL at 20°C
Cloud Point>100°C

These properties make CHAPS particularly well-suited for biochemical applications requiring stable, non-denaturing conditions .

Micellar Properties

As an amphiphilic molecule, CHAPS forms micelles in aqueous solutions when its concentration exceeds the critical micelle concentration (CMC):

PropertyValue
Critical Micelle Concentration (CMC)6-10 mM (20-25°C)
Aggregation Number4-14 in 0-0.1 M Na⁺
Average Micellar Weight6,150 Da

The relatively high CMC value of CHAPS is advantageous for protein purification as it allows for easy removal of the detergent by dialysis after protein extraction . Molecular dynamics simulations have revealed that CHAPS forms stable micelles with approximately 10-18 molecules per micelle .

Applications in Biochemical Research

Membrane Protein Solubilization

CHAPS is extensively used for solubilizing membrane proteins while maintaining their native structure and function. Its non-denaturing properties make it an ideal choice for isolating integral membrane proteins that must retain their biological activity for subsequent studies .

The unique facial amphiphilicity of CHAPS allows it to interact with membrane proteins in a manner that mimics the natural lipid environment, preserving protein folding and functionality. Research has shown that CHAPS has a relatively low affinity for erythrocyte membranes (partition coefficient K=0.06mM⁻¹) and causes minimal disruption to membrane lipid order at sub-hemolytic concentrations .

Protein Separation Techniques

CHAPS is a key component in various protein separation methodologies:

  • Isoelectric Focusing (IEF): CHAPS is commonly employed at concentrations between 1-4% (v/v) in IEF gels. A typical IEF sample solution consists of 8 M urea, 4% CHAPS, 50-100 mM dithiothreitol (DTT), and 40 mM Tris .

  • Two-dimensional Electrophoresis: CHAPS has demonstrated excellent resolution capabilities for various sub-cellular preparations and plant proteins .

  • Non-denaturing Isoelectric Focusing: CHAPS is particularly valuable for non-denaturing IEF applications where protein structure must be preserved .

The low background absorbance of CHAPS in the UV region enhances its utility in protein analysis techniques that rely on UV monitoring .

Comparative Performance with Other Detergents

Studies comparing CHAPS with other detergents, particularly Triton X-100, have revealed important differences in their interaction mechanisms with cell membranes:

PropertyCHAPSTriton X-100
Membrane AffinityLow (K=0.06mM⁻¹)Higher
Effect on Membrane Lipid OrderMinimal at sub-hemolytic concentrationsDisorders membrane at all levels
Hemolysis and Phospholipid SolubilizationClosely correlatedIndependent mechanisms
Membrane InteractionBinds in flat position on surfacePenetrates lipid bilayer
Detergent Resistant Membranes (DRM)Different composition than Triton X-100 DRMsDifferent composition than CHAPS DRMs

These differences are attributed to the distinct molecular structures of the two detergents, with CHAPS appearing to bind in a flat position on the erythrocyte surface rather than penetrating the lipid bilayer .

Structural Properties of CHAPS Micelles

Micelle Formation and Molecular Dynamics

Molecular dynamics simulations have provided valuable insights into the structural properties of CHAPS micelles. Research has shown that when CHAPS molecules aggregate in aqueous solutions, they form stable micelles with several distinctive features:

  • Unlike micelles of other detergents, CHAPS micelles exhibit a grain-like heterogeneity with hydrophobic micropockets

  • The main interactions stabilizing these micelles are electrostatic in nature, occurring among the polar groups of the tails and the hydroxyl groups from the steroid ring moiety

  • CHAPS micelles typically contain up to 18 molecules per micelle

  • The structure of these micelles has been verified through various experimental techniques including NMR, TEM, and SAXS studies

The development of force field parameters for molecular dynamics simulations of CHAPS has significantly contributed to our understanding of this detergent's behavior at the molecular level .

Functional Implications of Micelle Structure

The unique structural properties of CHAPS micelles have important implications for its function in membrane protein research:

  • The presence of hydrophobic micropockets provides suitable environments for hydrophobic regions of membrane proteins

  • The zwitterionic nature ensures minimal disruption of protein-protein interactions that depend on electrostatic forces

  • The relatively small micellar size (compared to some other detergents) facilitates subsequent protein purification steps

Storage RecommendationSource
Store at +2°C to +8°CMerck
Store at room temperatureHopax

The discrepancy in storage recommendations suggests that CHAPS may be stable under various conditions, though refrigeration might be preferred for long-term storage to minimize potential degradation .

Solution Preparation and Stability

When preparing CHAPS solutions for biochemical applications:

  • CHAPS readily dissolves in water to form clear, colorless to slightly yellow solutions

  • Standard solutions typically range from 2-4% (w/v) for most applications

  • The high cloud point (>100°C) ensures solution stability at a wide range of working temperatures

  • Solutions maintain conductivity of <25µS in a 10% solution, indicating high purity

Comparison with Other Biological Detergents

CHAPS in the Context of Detergent Classification

DetergentTypeMolecular WeightCMC (mM)Applications
CHAPSZwitterionic6156-10Membrane protein solubilization, non-denaturing
CHAPSOZwitterionic-8Similar to CHAPS but more hydrophilic
Triton X-100Nonionic-0.2Membrane disruption, protein solubilization
SDSAnionic-7-10Denaturing protein solubilization
Octyl β-GlucosideNonionic-20-25Mild membrane protein solubilization

This comparison highlights the intermediate properties of CHAPS, combining some of the advantages of both ionic and non-ionic detergents .

Specialized Applications

The unique properties of CHAPS make it particularly suitable for specialized applications:

  • Protein Crystallization: The non-denaturing nature of CHAPS makes it valuable for membrane protein crystallization studies

  • Growth Factor Stabilization: CHAPS functions as a non-toxic stabilizing agent for growth factors

  • Lipid Raft Studies: The distinct behavior of CHAPS in membrane solubilization makes it useful for studying membrane microdomains and lipid rafts

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